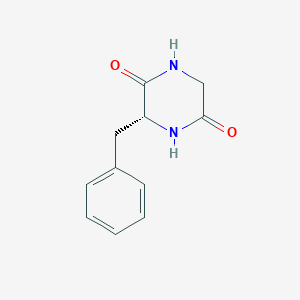![molecular formula C16H20N2O2S B6619234 Benzyl[benzyl(methyl)sulfamoyl]methylamine CAS No. 299464-34-9](/img/structure/B6619234.png)
Benzyl[benzyl(methyl)sulfamoyl]methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl[benzyl(methyl)sulfamoyl]methylamine, also known as BMSMA, is a compound that has been studied for its potential applications in scientific research. BMSMA is a derivative of the amine group, and its structure consists of a benzyl group linked to a sulfamoyl group, with a methyl group attached to the nitrogen atom. BMSMA has been studied for its potential use in a variety of scientific research applications, including its ability to act as a catalyst in certain reactions, its biochemical and physiological effects, and its potential to act as a drug in the treatment of certain diseases.
科学研究应用
Benzyl[benzyl(methyl)sulfamoyl]methylamine has been studied for its potential use in a variety of scientific research applications. Benzyl[benzyl(methyl)sulfamoyl]methylamine has been shown to act as a catalyst in certain reactions, and it has been used as a reagent in the synthesis of various compounds. Benzyl[benzyl(methyl)sulfamoyl]methylamine has also been studied for its potential to act as a drug in the treatment of certain diseases, and it has been used as a substrate in enzyme-catalyzed reactions. Benzyl[benzyl(methyl)sulfamoyl]methylamine has also been used as a model compound in studies of the structure and reactivity of other compounds.
作用机制
The mechanism of action of Benzyl[benzyl(methyl)sulfamoyl]methylamine is not fully understood. However, it is believed that Benzyl[benzyl(methyl)sulfamoyl]methylamine acts as a catalyst in certain reactions, and that it may act as a substrate in enzyme-catalyzed reactions. Benzyl[benzyl(methyl)sulfamoyl]methylamine may also act as an inhibitor of certain enzymes, and it may act as an activator of other enzymes.
Biochemical and Physiological Effects
Benzyl[benzyl(methyl)sulfamoyl]methylamine has been studied for its potential biochemical and physiological effects. Benzyl[benzyl(methyl)sulfamoyl]methylamine has been shown to have an inhibitory effect on certain enzymes, and it has been shown to have an activating effect on other enzymes. Benzyl[benzyl(methyl)sulfamoyl]methylamine has also been shown to have an effect on the metabolism of certain compounds, and it has been shown to have an effect on the transport of certain molecules across cell membranes.
实验室实验的优点和局限性
The use of Benzyl[benzyl(methyl)sulfamoyl]methylamine in laboratory experiments has a number of advantages and limitations. One advantage is that Benzyl[benzyl(methyl)sulfamoyl]methylamine is relatively easy to synthesize, and it is relatively stable in a variety of solvents. Additionally, Benzyl[benzyl(methyl)sulfamoyl]methylamine can be used as a catalyst in certain reactions, and it can be used as a reagent in the synthesis of various compounds. However, Benzyl[benzyl(methyl)sulfamoyl]methylamine is not as potent as some other compounds, and it is not suitable for use in all types of laboratory experiments.
未来方向
Future research involving Benzyl[benzyl(methyl)sulfamoyl]methylamine could focus on further elucidating its mechanism of action, as well as its potential biochemical and physiological effects. Additionally, further research could focus on the potential use of Benzyl[benzyl(methyl)sulfamoyl]methylamine as a drug in the treatment of certain diseases. Additionally, further research could focus on optimizing the synthesis of Benzyl[benzyl(methyl)sulfamoyl]methylamine and developing new methods for synthesizing Benzyl[benzyl(methyl)sulfamoyl]methylamine. Finally, further research could focus on the potential use of Benzyl[benzyl(methyl)sulfamoyl]methylamine as a catalyst in certain reactions, as well as its potential use as a substrate in enzyme-catalyzed reactions.
合成方法
Benzyl[benzyl(methyl)sulfamoyl]methylamine can be synthesized by a variety of methods. The most common method involves the reaction of benzyl bromide with dimethyl sulfamate, followed by the addition of a methyl group to the nitrogen atom. This reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide, and the reaction can be catalyzed by a variety of different catalysts. Other methods of synthesizing Benzyl[benzyl(methyl)sulfamoyl]methylamine include the reaction of benzyl chloride or benzyl alcohol with dimethyl sulfamate, followed by the addition of a methyl group to the nitrogen atom.
属性
IUPAC Name |
N-[benzyl(methyl)sulfamoyl]-N-methyl-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-17(13-15-9-5-3-6-10-15)21(19,20)18(2)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWWIMFLDVCMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)

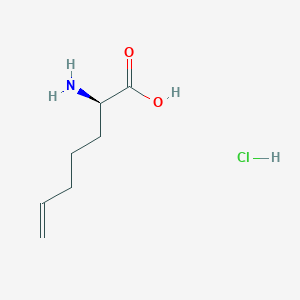
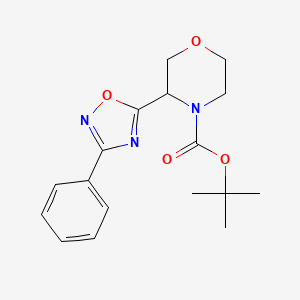
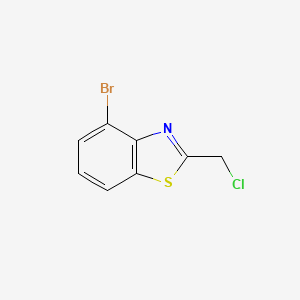

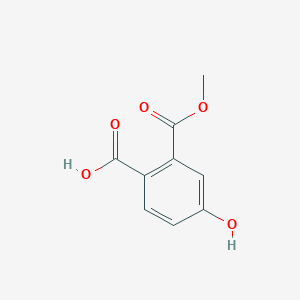

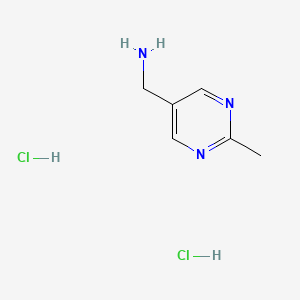
![N-[4-(2-Pyrazinylthio)phenyl]acetamide](/img/structure/B6619210.png)
![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide](/img/structure/B6619231.png)
